![molecular formula C10H9F3N2S B14003493 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by cyclization to form the imidazolidine-2-thione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2-thione derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in treating infections and as an anti-HIV agent.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2-thione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other imidazolidine-2-thione derivatives .
Propriétés
Formule moléculaire |
C10H9F3N2S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Clé InChI |
IMGHHPBKJUIEHF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
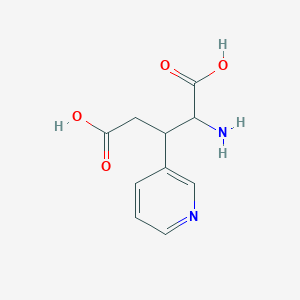

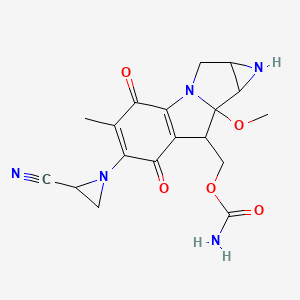
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
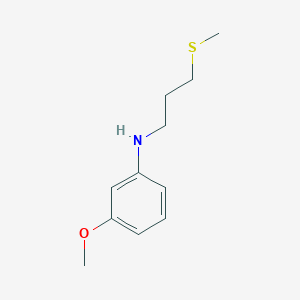
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
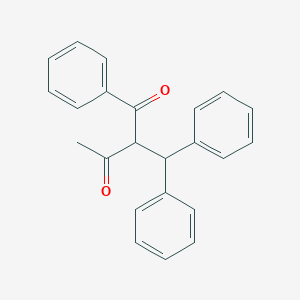
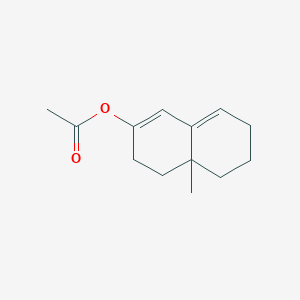
![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
